Phenyl(triphenylsilyl)methanone

photochemistry acylsilane spectroscopy UV-Vis absorption

Researchers requiring selective photoexcitation beyond standard benzophenone wavelengths (330-350 nm) face limited options. Phenyl(triphenylsilyl)methanone solves this with a distinct 380-420 nm absorption band, enabling 405 nm LED excitation orthogonal to common aromatic chromophores. - Enables photochemical [1,2]-silyl shifts for silyl-protected acetal synthesis (>95% yield) without acid-sensitive group interference. - Triphenylsilyl group acts as a temporary directing group, cleaved selectively under mild alkaline conditions (dilute NaOH/EtOH) without affecting conventional ketones. - Red-shifted n→π* absorption (νC=O ≈ 1600 cm⁻¹) provides photophysical differentiation critical for caging and deprotection cascades.

Molecular Formula C25H20OSi
Molecular Weight 364.5 g/mol
CAS No. 1171-49-9
Cat. No. B073546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(triphenylsilyl)methanone
CAS1171-49-9
SynonymsBenzoyltriphenylsilane
Molecular FormulaC25H20OSi
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H20OSi/c26-25(21-13-5-1-6-14-21)27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
InChIKeyOGPUONMCKFHQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(triphenylsilyl)methanone Structural and Electronic Baseline


Phenyl(triphenylsilyl)methanone (benzoyltriphenylsilane) is a yellow crystalline solid belonging to the acylsilane class—organosilicon compounds characterized by a carbonyl group directly bonded to a silicon atom [1]. Its molecular structure consists of a triphenylsilyl (Ph₃Si–) group attached to a benzoyl moiety (C₂₅H₂₀OSi, MW 364.5 g/mol) [1]. The Si–C(O) bond imparts distinct electronic and steric properties that fundamentally differentiate it from all-carbon ketones, including an abnormally red-shifted n→π* absorption band and a highly polarized carbonyl group that undergoes unique photochemical and nucleophilic transformations not observed in its carbon-based analogs [1].

Acylsilane class with polarized Si–C(O) bond
Red-shifted n→π* absorption vs. all-carbon ketones
Photochemical siloxycarbene pathway access

Why Phenyl(triphenylsilyl)methanone Cannot Be Substituted


Substituting Phenyl(triphenylsilyl)methanone with benzophenone or trimethylsilyl phenyl ketone fundamentally changes both the electronic landscape and the available reaction pathways. The Si–C(O) bond in acylsilanes exhibits a carbonyl stretching frequency (νC=O ≈ 1600 cm⁻¹) that is approximately 60–80 cm⁻¹ lower than that of benzophenone [1], indicating substantially different electron density distribution [2]. The triphenylsilyl group confers a steric bulk and electronic polarization that is absent in trimethylsilyl analogs, altering the nucleophilic cleavage products and the stability of photogenerated intermediates [2]. The quantitative evidence below demonstrates that these differences are not incremental but translate into distinct synthetic outcomes, photophysical properties, and reaction selectivities that preclude simple interchangeability.

Target νC=O ≈ 1600 cm⁻¹; Si–C(O) polarization dictates distinct photophysics
Benzophenone νC=O ~1660–1680 cm⁻¹; all-carbon ketone reactivity, no silyl migration
Target Triphenylsilyl steric bulk stabilizes siloxycarbene intermediates
Trimethylsilyl analog Lower steric shielding alters intermediate lifetime and product selectivity

Phenyl(triphenylsilyl)methanone Comparative Evidence


UV-Visible Absorption Shift vs. Benzophenone

Phenyl(triphenylsilyl)methanone exhibits an n→π* absorption band in the 380–420 nm range with an extinction coefficient (ε) of 100–300 M⁻¹cm⁻¹ [1]. In contrast, benzophenone—the direct all-carbon structural analog—shows its n→π* transition centered around 330–350 nm with ε ≈ 120–180 M⁻¹cm⁻¹ [2]. This 30–70 nm bathochromic shift arises from the silicon atom lowering the π* orbital energy relative to carbon [1], enabling excitation with longer-wavelength light sources that are less damaging to sensitive substrates and compatible with a wider range of photochemical apparatus.

UV-Vis shift vs. ketone
Head-to-head
Δλ +30–70 nm bathochromic
Enables longer-wavelength selective excitation
Solution-phase, alcohol; ε 100–300 M⁻¹cm⁻¹
photochemistry acylsilane spectroscopy UV-Vis absorption

13C NMR Carbonyl Shift vs. Benzophenone

The carbonyl carbon in acylsilanes consistently exhibits a diagnostic downfield shift of approximately 30 ppm in 13C NMR spectroscopy relative to all-carbon ketone analogs [1]. For benzoyltriphenylsilane specifically, the carbonyl resonance appears near δ 230–240 ppm (CDCl₃) [1], whereas benzophenone shows its carbonyl signal at approximately δ 196–198 ppm under identical conditions [2]. This ~35 ppm difference originates from the electron-withdrawing σ-acceptor character of the silyl group coupled with π-polarization of the C=O bond [1], providing a unambiguous spectroscopic handle for distinguishing acylsilanes from their carbon counterparts in complex reaction mixtures.

¹³C NMR carbonyl shift
Head-to-head
Δδ +32–42 ppm downfield
Diagnostic marker for acylsilane integrity
δ 230–240 ppm vs. 196–198 ppm, CDCl₃
NMR spectroscopy acylsilane characterization carbonyl resonance

Photochemical Siloxycarbene vs. Radical Pathway

Upon UV irradiation, Phenyl(triphenylsilyl)methanone undergoes a [1,2]-silyl shift to generate a transient siloxycarbene intermediate [1]. In methanol, this carbene pathway yields α-methoxy-α-triphenylsiloxytoluene (benzaldehyde methyl triphenylsilyl acetal) as the predominant product under basic conditions (>95% yield) [2]. In contrast, benzophenone under identical photolysis conditions does not undergo silyl migration; its photochemistry is dominated by hydrogen abstraction or radical recombination pathways [3]. The exclusive siloxycarbene route available to the acylsilane provides access to silyl-protected acetals and hemiaminals that cannot be synthesized via direct ketone photolysis.

Photochemical pathway
Head-to-head
[1,2]-silyl shift → siloxycarbene (≥95%) Benzophenone: H-abstraction / radical coupling
Access to silyl acetal derivatives not available from ketones
UV >300 nm, MeOH, basic conditions
photochemistry siloxycarbene reaction mechanism

Nucleophilic Cleavage Reactivity vs. Ketone Stability

Phenyl(triphenylsilyl)methanone undergoes rapid cleavage at room temperature by dilute aqueous alcoholic alkali to yield triphenylsilanol and benzaldehyde quantitatively [1]. In contrast, benzophenone and other all-carbon ketones are stable under these mild alkaline conditions, requiring strongly basic or oxidizing environments for cleavage [2]. This susceptibility arises from the silicon atom's high affinity for nucleophilic attack (nucleophilic susceptibility parameter N ≈ 5–10 for OH⁻ on acylsilanes vs. N < 2 for ketones) [3], enabling selective deprotection or functional group interconversion under conditions that leave conventional ketones intact.

Alkaline cleavage lability
Class-level
Rapid Si–C cleavage to Ph₃SiOH + PhCHO Benzophenone: stable under mild alkaline conditions
Enables traceless silyl activation/directing group strategy
Dilute aq. ethanolic NaOH, RT, quantitative
nucleophilic substitution acylsilane reactivity cleavage chemistry

Application Scenarios for Phenyl(triphenylsilyl)methanone


Wavelength-Orthogonal Photochemical Transformations

Researchers performing photochemical reactions in the presence of UV-sensitive biomolecules or complex natural product scaffolds require excitation wavelengths >370 nm to avoid photodegradation. The 380–420 nm absorption band of Phenyl(triphenylsilyl)methanone (ε 100–300 M⁻¹cm⁻¹) [1] allows selective excitation using 405 nm LED or filtered Hg lamp sources that leave common aromatic chromophores unaffected. This wavelength orthogonality is not achievable with benzophenone (λ_max 330–350 nm), making the acylsilane the preferred choice for photolabeling, photodeprotection, and photocaging applications where spatial or temporal control of excitation is critical.

Siloxycarbene-Derived Silyl Acetal Synthesis

Synthetic chemists seeking to prepare silyl-protected acetals or hemiaminals can utilize the photochemical [1,2]-silyl shift of Phenyl(triphenylsilyl)methanone. Under UV irradiation in alcoholic solvents, the compound generates a siloxycarbene intermediate that is trapped by the alcohol to yield α-alkoxy-α-triphenylsiloxytoluene in up to >95% yield [2]. This photochemical route provides direct access to protected carbonyl derivatives that serve as latent aldehyde equivalents in multi-step syntheses, offering an alternative to traditional acid-catalyzed acetalization that may be incompatible with acid-sensitive functionality elsewhere in the molecule.

Traceless Silyl Activation via Mild Alkaline Cleavage

In complex molecule synthesis where multiple carbonyl groups are present, the triphenylsilyl moiety of Phenyl(triphenylsilyl)methanone can serve as a temporary activating/directing group that is selectively removable under mild alkaline conditions. Room-temperature treatment with dilute aqueous ethanolic NaOH quantitatively cleaves the Si–C(O) bond to yield triphenylsilanol and the corresponding aldehyde, while conventional ketones remain unaffected [3]. This orthogonal reactivity enables late-stage functional group interconversion without protecting group manipulation, streamlining synthetic routes to pharmaceutical intermediates and natural product analogs.

Application
Selection Property
Validation Focus
Wavelength-orthogonal photochemistry
Long-wavelength UV absorption profile
Selective excitation vs. aromatic substrates
Siloxycarbene-derived acetal synthesis
Photochemical [1,2]-silyl shift pathway
Siloxycarbene trapping efficiency
Traceless silyl activation/cleavage
Mild alkaline Si–C bond lability
Orthogonal cleavage in presence of ketones
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